1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea
Overview
Description
1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea is a complex organic compound that features a quinoxaline core substituted with pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea typically involves the condensation of 2,3-dipyridin-2-ylquinoxaline with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.
Medicine: The compound is being explored for its potential therapeutic properties, including its ability to interact with metal ions and its potential as an anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea involves its ability to coordinate with metal ions through its pyridine and quinoxaline nitrogen atoms. This coordination can lead to the formation of stable complexes that can interact with biological molecules such as DNA. The compound’s ability to form these complexes is crucial for its potential therapeutic and catalytic applications.
Comparison with Similar Compounds
Similar Compounds
2,3-dipyridin-2-ylquinoxaline: A similar compound with a quinoxaline core substituted with pyridine groups.
Dipyrido[3,2-a2,3-c]phenazine: Another related compound with a phenazine core and pyridine substituents.
2,3-diphenylquinoxaline: A compound with a quinoxaline core substituted with phenyl groups.
Uniqueness
1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea is unique due to its combination of pyridine, quinoxaline, and phenyl groups, which allows it to form stable complexes with metal ions and interact with biological molecules. This unique structure makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6S/c32-25(28-17-8-2-1-3-9-17)29-18-12-13-19-22(16-18)31-24(21-11-5-7-15-27-21)23(30-19)20-10-4-6-14-26-20/h1-16H,(H2,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEECSFUSFCALJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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